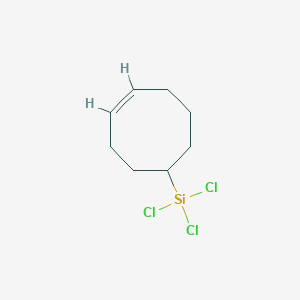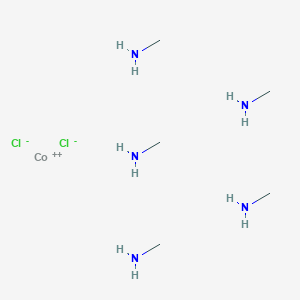
Chloropentakis(methylamine)cobalt dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloropentakis(methylamine)cobalt dichloride is a coordination compound with the formula [Co(NH2Me)5Cl]Cl2. This compound features a cobalt(III) center surrounded by five methylamine ligands and one chloride ligand, with two additional chloride ions balancing the charge. It is of interest in various fields of chemistry due to its unique structural and reactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chloropentakis(methylamine)cobalt dichloride typically involves the reaction of cobalt(III) chloride with an excess of methylamine in an aqueous solution. The reaction can be represented as follows:
CoCl3+5NH2Me→[Co(NH2Me)5Cl]Cl2
The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Chloropentakis(methylamine)cobalt dichloride undergoes various chemical reactions, including:
Substitution: The chloride ligand can be substituted by other ligands, such as hydroxide, under acidic conditions.
Common Reagents and Conditions
Solvolysis: Water-methanol or water-propan-2-ol mixtures are commonly used solvents.
Substitution: Acidic conditions are typically employed to facilitate the substitution of the chloride ligand.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chloropentakis(methylamine)cobalt dichloride has several applications in scientific research:
Chemistry: It is used to study coordination chemistry and the effects of different ligands on cobalt(III) complexes.
Biology: The compound’s interactions with biological molecules can provide insights into cobalt’s role in biological systems.
Medicine: Research into cobalt complexes, including this compound, explores their potential therapeutic applications.
Industry: The compound’s unique properties make it useful in catalysis and material science.
Wirkmechanismus
The mechanism of action of chloropentakis(methylamine)cobalt dichloride involves the coordination of the cobalt(III) center with the methylamine ligands and the chloride ligand. The compound’s reactivity is influenced by the electronic and steric effects of the ligands. For example, the chloride ligand can labilize the trans-amine’s hydrogen, facilitating substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloropentakis(ethylamine)cobalt dichloride
- Chloropentakis(propylamine)cobalt dichloride
- Chloropentakis(butylamine)cobalt dichloride
Uniqueness
Chloropentakis(methylamine)cobalt dichloride is unique due to the specific steric and electronic effects imparted by the methylamine ligands. These effects influence the compound’s reactivity and stability, distinguishing it from similar compounds with different alkylamine ligands .
Eigenschaften
CAS-Nummer |
15392-59-3 |
|---|---|
Molekularformel |
C5H25Cl3CoN5 |
Molekulargewicht |
320.5777 |
Synonyme |
chloropentakis(methylamine)cobalt dichloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


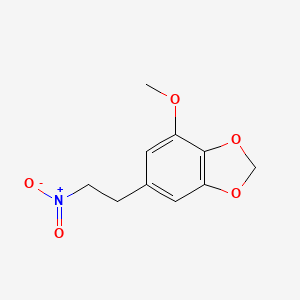

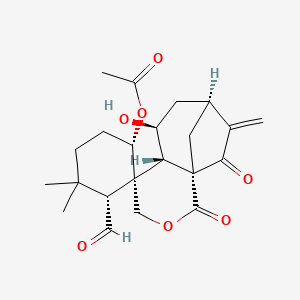


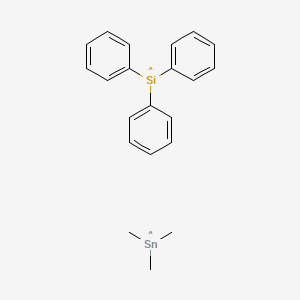
![Dialuminum tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)]benzoate](/img/structure/B1144192.png)
